2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile
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Overview
Description
2-[(2-hydroxybenzylidene)amino]benzonitrile is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2-aminobenzonitrile and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-[(2-hydroxybenzylidene)amino]benzonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the nitrile group converted to amine or other functional groups.
Substitution: Substituted derivatives with new functional groups replacing the nitrile group.
Scientific Research Applications
2-[(2-hydroxybenzylidene)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxybenzylidene)amino]benzonitrile involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s Schiff base structure allows it to participate in electron transfer reactions and coordinate with metal ions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-hydroxybenzylidene)amino]phenol
- 4-bromo-2-[(2-hydroxyphenyl)imino]methylphenol
- 2-[(2-hydroxybenzylidene)amino]phenylarsonic acid
Uniqueness
2-[(2-hydroxybenzylidene)amino]benzonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other Schiff bases. The presence of the nitrile group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Biological Activity
2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile, also known as a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with benzonitrile in the presence of an amine catalyst. Characterization methods such as FT-IR, UV-vis spectroscopy, and single-crystal X-ray diffraction have been employed to confirm the structure and purity of the synthesized compound .
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
FT-IR | Identifying functional groups |
UV-vis Spectroscopy | Analyzing electronic transitions |
X-ray Diffraction | Determining crystal structure |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) demonstrating promising results .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and Jurkat (T-cell leukemia). The mechanism of action appears to involve the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the benzene rings can significantly alter its potency. For example, the presence of electron-donating groups enhances its cytotoxic effects, while electron-withdrawing groups may reduce activity. This relationship underscores the importance of molecular modifications in drug design .
Table 2: SAR Findings
Substituent Type | Effect on Activity |
---|---|
Electron-donating | Increases cytotoxicity |
Electron-withdrawing | Decreases cytotoxicity |
Hydroxyl group | Enhances solubility |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various Schiff bases, including this compound, demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa. The compound showed an MIC of 32 µg/mL against these strains, indicating its potential as a therapeutic agent .
- Anticancer Mechanism : In a comparative study involving different derivatives of benzonitrile compounds, this compound was found to be one of the most effective in inducing apoptosis in cancer cells through caspase activation pathways. The IC50 values were significantly lower than those observed for traditional chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O/c15-9-11-5-1-3-7-13(11)16-10-12-6-2-4-8-14(12)17/h1-8,10,17H |
InChI Key |
IEWFISGZEVZDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2C#N)O |
Origin of Product |
United States |
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